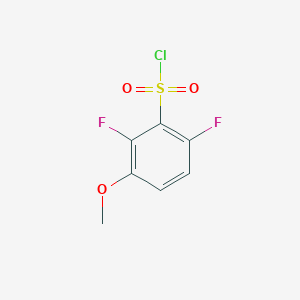

2,6-Difluoro-3-methoxybenzenesulfonyl chloride

Descripción general

Descripción

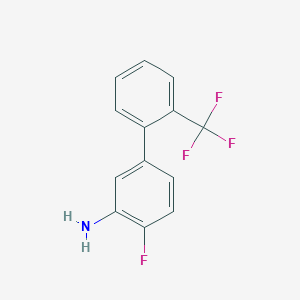

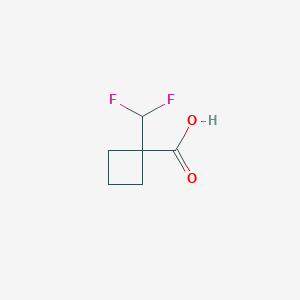

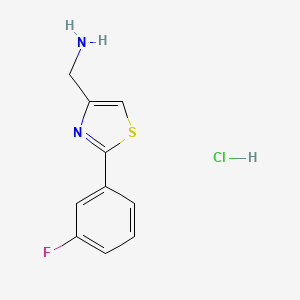

2,6-Difluoro-3-methoxybenzenesulfonyl chloride is a chemical compound with the CAS Number: 1706458-18-5 . It has a molecular weight of 242.63 and is typically stored at ambient temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of this compound is 2,6-difluoro-3-methoxybenzenesulfonyl chloride . The InChI Code is 1S/C7H5ClF2O3S/c1-13-5-3-2-4 (9)7 (6 (5)10)14 (8,11)12/h2-3H,1H3 .Physical And Chemical Properties Analysis

2,6-Difluoro-3-methoxybenzenesulfonyl chloride is a liquid at room temperature . The compound has a molecular weight of 242.63 .Aplicaciones Científicas De Investigación

Spectroscopic Studies and Chemical Significance

2,6-Difluoro-3-methoxybenzenesulfonyl chloride and its derivatives are integral in various biologically active compounds. Studies focusing on the spectroscopic properties and chemical significance of sulfonyl chloride derivatives reveal detailed insights into their molecular structure, vibrational spectroscopic characteristics, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and nonlinear optical (NLO) activities. These compounds' HOMO and LUMO energy gaps elucidate the charge transfer interactions within the molecule, providing a foundation for understanding their chemical reactivity and potential applications in material science and pharmaceutical research (Nagarajan & Krishnakumar, 2018).

Advanced Antiviral Agents

In the quest for new antiviral medications, derivatives of 2,6-difluoro-3-methoxybenzenesulfonyl chloride have been explored for their potent antiviral effects against Hepatitis B Virus (HBV). Research into paeonol-phenylsulfonyl derivatives has identified compounds exhibiting significant antiviral activity, highlighting the potential of these derivatives in developing effective drugs for chronic hepatitis B treatment. This ongoing research underscores the role of sulfonyl chloride derivatives in medicinal chemistry, particularly in creating new antiviral agents with high selectivity indices (Huang et al., 2016).

Electrocatalytic Applications

The electrocatalytic reduction of CO2 to formate, a reaction facilitated by iron(III) chloride compounds, has been studied to address the pressing need for sustainable and efficient CO2 conversion methods. Research involving derivatives of 2,6-difluoro-3-methoxybenzenesulfonyl chloride has demonstrated their potential in catalyzing the reduction of CO2, offering insights into new strategies for harnessing these compounds in environmental chemistry and green technology applications (Nichols et al., 2018).

Synthesis of Dye Intermediates

Sulfonyl chloride derivatives, including 2,6-difluoro-3-methoxybenzenesulfonyl chloride, play a critical role in synthesizing dye intermediates. These compounds are used in the production of various sulfonamide dye intermediates, showcasing their importance in the dye and pigment industry. The ability to synthesize complex dye molecules from sulfonyl chloride derivatives underscores their versatility and applicability in industrial chemistry (Yun-xia, 2004).

Propiedades

IUPAC Name |

2,6-difluoro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)7(6(5)10)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGSWXSQYXKQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-methoxybenzenesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)